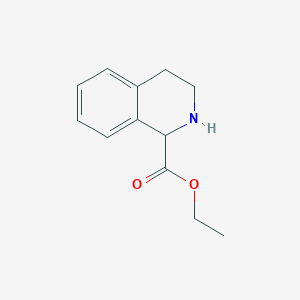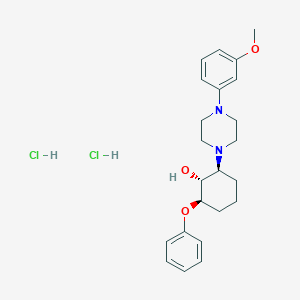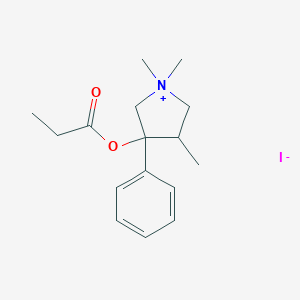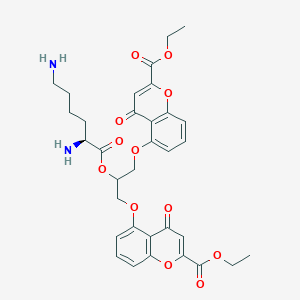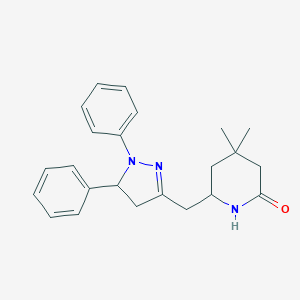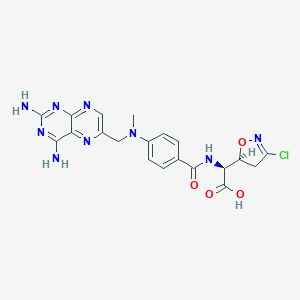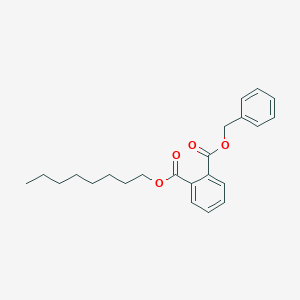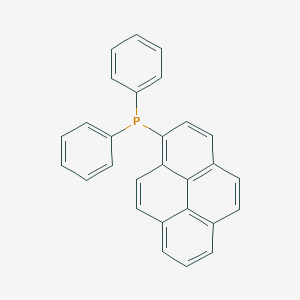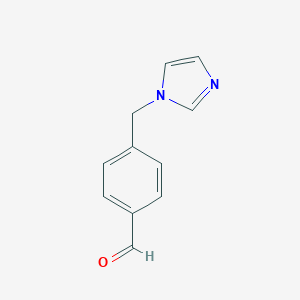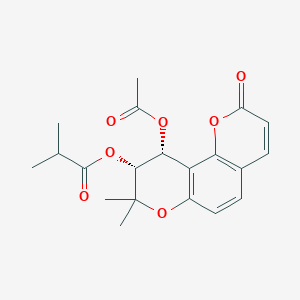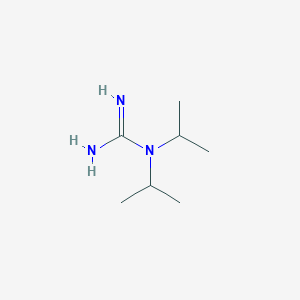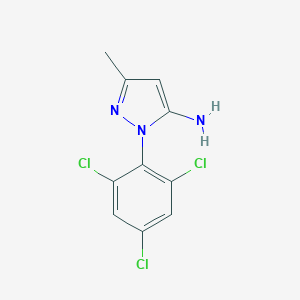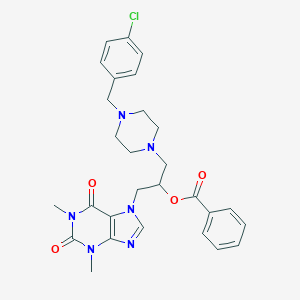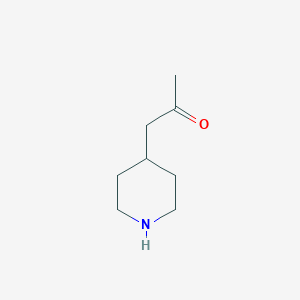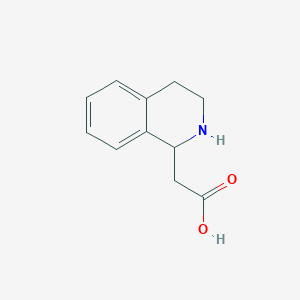
(1,2,3,4-Tétrahydroisoquinoléine-1-yl)acide acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products. The structure of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid consists of a tetrahydroisoquinoline ring attached to an acetic acid moiety. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Applications De Recherche Scientifique
(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary targets of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid, a class of isoquinoline alkaloids, are various infective pathogens and neurodegenerative disorders . These compounds exert diverse biological activities against these targets, making them an important focus in the scientific community .
Mode of Action
The interaction of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid with its targets is complex and multifaceted. The compound’s mode of action is influenced by its structural–activity relationship (SAR), which is the relationship between the chemical structure of a molecule and its biological activity . For instance, having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the THIQ scaffold .
Biochemical Pathways
It is known that these compounds can influence a variety of biological activities, suggesting that they may interact with multiple pathways
Result of Action
The molecular and cellular effects of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid’s action are diverse, reflecting its broad range of biological activities. For example, some studies suggest that related compounds may produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered high doses .
Analyse Biochimique
Biochemical Properties
It is known that THIQs interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that THIQs can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that THIQs exert their effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction generates the tetrahydroisoquinoline core, which can then be further functionalized to introduce the acetic acid group.
Industrial Production Methods: Industrial production of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The aromatic ring of the tetrahydroisoquinoline can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline derivatives.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Another derivative with potential therapeutic applications.
Quinoline: A structurally related compound with a wide range of biological activities.
Uniqueness: (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid is unique due to the presence of the acetic acid moiety, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other tetrahydroisoquinoline derivatives and can lead to different pharmacological properties.
Propriétés
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAVPRGEIAVFBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369973 |
Source


|
| Record name | (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105400-81-5 |
Source


|
| Record name | (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold in the development of bradykinin-1 antagonists?
A: The (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold serves as a central structural feature in a series of novel bradykinin-1 antagonists. [, ] While the provided abstracts do not delve into the specific interactions, they highlight that modifications to this core structure can significantly impact the antagonist's activity. This suggests that the scaffold likely interacts with the bradykinin-1 receptor, and modifications to its substituents can be tailored to optimize binding affinity and selectivity.
Q2: How do structural modifications to the (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold influence its activity as a bradykinin-1 antagonist?
A: While the provided abstracts don't offer specific details on the structure-activity relationship (SAR), both emphasize the exploration of "novel" bradykinin-1 antagonists containing the (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold. [, ] This implies that researchers are investigating how different substituents on this scaffold affect the compound's interaction with the bradykinin-1 receptor. Future research exploring these modifications and their impact on binding affinity, selectivity, and ultimately, antagonist activity would be valuable.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
